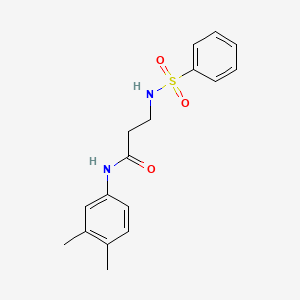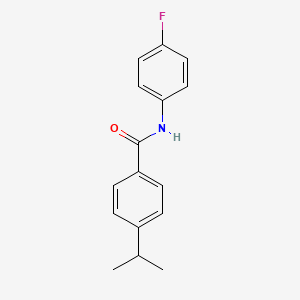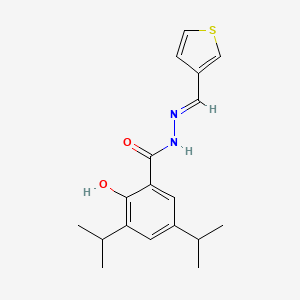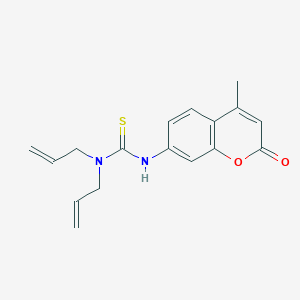
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. It also induces apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime in lab experiments offers several advantages. This compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. Moreover, it exhibits potent pharmacological effects, making it an ideal candidate for various research studies.
However, there are also some limitations associated with the use of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime in lab experiments. This compound is relatively unstable and can undergo degradation over time. Moreover, its solubility in water is limited, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime is a chemical compound that exhibits potent pharmacological effects and has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime involves the reaction of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction yields 2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime as a white solid with a melting point of 129-131°C.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-ethoxy-4-methoxybenzaldehyde oxime has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It also exhibits potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(NE)-N-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10-4-7(6-12-13)8(11)5-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGAYKBPOKITJK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=NO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=N/O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-bromo-5-ethoxy-4-methoxyphenyl)-N-hydroxymethanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)


![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)